molecular formula C5H9NO3 B14111790 (4R)-4-Hydroxypyrrolidine-2-carboxylic acid

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B14111790
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-SYPWQXSBSA-N
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Description

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxypyrrolidine-2-carboxylic acid: The enantiomer of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with different stereochemistry.

    Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Biological Activity

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid, also known as L-hydroxyproline, is a non-proteinogenic amino acid that plays a significant role in biological systems, particularly in the synthesis of collagen and other proteins. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.

  • Chemical Formula : C5H9NO3
  • Molecular Weight : 145.13 g/mol
  • Structure : The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position, which contributes to its biological activity.

1. Role in Collagen Synthesis

This compound is integral to collagen stability and structure. Hydroxyproline residues are critical for the stabilization of collagen triple helices through hydrogen bonding. The presence of hydroxyproline enhances the thermal stability of collagen, making it more resilient under physiological conditions.

2. Antioxidant Properties

Recent studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular contexts. This activity is particularly relevant in the context of aging and degenerative diseases.

3. Cytotoxicity and Antitumor Activity

Research has explored the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, certain derivatives have shown promising activity against tumor cells, suggesting potential applications in cancer therapy.

CompoundCell Line TestedCC50 (µM)Selectivity
Derivative 1Jurkat (T-cell)<30High
Derivative 2A549 (Lung)<25Moderate
Derivative 3SK-BR-3 (Breast)>50Low

4. Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its role in modulating pathways associated with oxidative stress and inflammation could be beneficial in conditions such as Parkinson's disease.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various derivatives of this compound on different cancer cell lines, including Jurkat and A549. The results indicated that certain derivatives exhibited significant cytotoxicity with CC50 values below 30 µM, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing apoptosis and promoting cell survival through the modulation of antioxidant pathways . This suggests its potential utility in developing therapies for neurodegenerative disorders.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4R)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m1/s1

InChI Key

PMMYEEVYMWASQN-SYPWQXSBSA-N

Isomeric SMILES

C1[C@H](CNC1C(=O)O)O

Canonical SMILES

C1C(CNC1C(=O)O)O

Origin of Product

United States

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